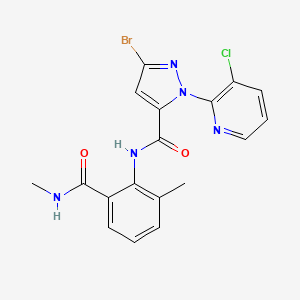

3-Deschloro-4-methyl-Chlorantraniliprole

描述

Historical Development and Significance of Ryanodine (B192298) Receptor Modulators (IRAC Group 28) in Modern Insect Pest Management

The Insecticide Resistance Action Committee (IRAC) classifies insecticides based on their mode of action to provide a framework for sustainable resistance management strategies. researchgate.netirac-online.org Ryanodine receptor modulators are classified under IRAC Group 28. irac-online.orgarizona.edu This group of insecticides has a novel mode of action that is distinct from previously commercialized chemistries, making them valuable tools for controlling pests that have developed resistance to other insecticide classes. irac-online.orgresearchgate.net

The ryanodine receptor (RyR) is a large, tetrameric calcium channel located in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells. wikipedia.orggpnmag.commdpi.com These receptors are crucial for regulating the release of intracellular calcium, which is essential for muscle contraction. gpnmag.comgpnmag.com The natural alkaloid ryanodine, derived from the plant Ryania speciosa, was the first compound known to target this receptor, exhibiting insecticidal properties by locking the channel in a partially open state, leading to uncontrolled calcium leakage, paralysis, and eventual death of the insect. gpnmag.comsci-hub.se

The development of synthetic insecticides targeting the ryanodine receptor marked a significant breakthrough in pest management. The first commercialized diamide (B1670390) insecticide was flubendiamide (B33115), a phthalic diamide introduced in 2007. wikipedia.org This was followed by the introduction of the anthranilic diamides, including the highly successful chlorantraniliprole (B1668704). researchgate.netwikipedia.org These synthetic compounds are potent and selective activators of insect ryanodine receptors, exhibiting significantly higher affinity for insect RyRs compared to their mammalian counterparts, which contributes to their favorable toxicological profile for non-target organisms. researchgate.netsci-hub.seresearchgate.net The unique mode of action of IRAC Group 28 insecticides provides an effective solution for the control of a broad spectrum of chewing pests, particularly lepidopteran species, in a variety of agricultural crops. sci-hub.seekb.eg Their development has been a crucial step in managing insecticide resistance and implementing integrated pest management (IPM) programs. mdpi.com

Chemical Classification and Core Structural Features of Anthranilic Diamide Insecticides

Anthranilic diamide insecticides are a distinct chemical class characterized by a core structure derived from anthranilic acid. wikipedia.org This class of compounds can be structurally generalized into three key moieties: an aromatic bridge, an N-pyridylpyrazole amide moiety, and an aliphatic amide moiety. researchgate.net

The general structure of anthranilic diamides facilitates a wide range of substitutions, allowing for the synthesis of numerous derivatives with varying insecticidal activities and properties. nih.govnih.gov The core structural features are essential for the molecule's interaction with the ryanodine receptor. For instance, chlorantraniliprole, a prominent member of this class, possesses a specific substitution pattern on these core moieties that confers its high insecticidal potency. nih.gov

The chemical structure of chlorantraniliprole is 5-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide. lgcstandards.com The exploration of structure-activity relationships (SAR) within the anthranilic diamide class has been a significant area of research, leading to the development of other commercialized insecticides like cyantraniliprole, which has a cyano group substitution that enhances its systemic properties. researchgate.netekb.eg These studies involve systematic modifications of the different structural components to optimize insecticidal efficacy, spectrum of activity, and physicochemical properties. nih.govresearchgate.netnih.gov

| Structural Moiety | Description | Significance |

|---|---|---|

| Aromatic Bridge | Typically a substituted phenyl ring derived from anthranilic acid. | Connects the other two key moieties and influences the overall conformation of the molecule. |

| N-Pyridylpyrazole Amide Moiety | A substituted pyrazole (B372694) ring linked to a pyridine (B92270) ring. | Crucial for binding to the ryanodine receptor and determining insecticidal activity. |

| Aliphatic Amide Moiety | An amide group with various aliphatic substituents. | Contributes to the molecule's physicochemical properties, such as solubility and stability. |

Contextualizing 3-Deschloro-4-methyl-Chlorantraniliprole as a Chlorantraniliprole Derivative for Research and Analytical Applications

This compound is a derivative of chlorantraniliprole. synzeal.comnih.gov Its chemical name is 3-Bromo-1-(3-chloropyridin-2-yl)-N-(2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide. synzeal.com This compound is structurally related to chlorantraniliprole, with the key difference being the substitution pattern on the anthranilic portion of the molecule. Specifically, the chlorine atom at the 3-position is absent and a methyl group is present at the 4-position.

Derivatives of commercial insecticides like chlorantraniliprole are synthesized for various research and analytical purposes. researchgate.netnih.gov In the context of research, the synthesis and biological evaluation of derivatives are fundamental to understanding structure-activity relationships. nih.govresearchgate.net By systematically altering the structure of the parent compound, researchers can identify which functional groups and positions are critical for insecticidal activity. researchgate.netnih.gov This knowledge can guide the design of new, potentially more effective or selective insecticides. nih.gov

For analytical applications, derivatives and metabolites of a parent insecticide are crucial as reference standards. medchemexpress.commhlw.go.jpcymitquimica.com When monitoring for pesticide residues in food and environmental samples, analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are employed. mhlw.go.jp To ensure the accuracy and reliability of these methods, certified reference materials of the parent compound and its relevant derivatives and metabolites are required for calibration and validation. mhlw.go.jpreagecon.com this compound can serve as such an analytical standard, aiding in the development of robust analytical methods for the detection and quantification of chlorantraniliprole and related compounds. synzeal.com The availability of high-quality analytical standards is essential for regulatory compliance and food safety assessment. lgcstandards.com

| Property | Value |

|---|---|

| Molecular Formula | C18H15BrClN5O2 |

| Molecular Weight | 448.7 g/mol |

| CAS Number | 500007-36-3 |

属性

IUPAC Name |

5-bromo-2-(3-chloropyridin-2-yl)-N-[2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrClN5O2/c1-10-5-3-6-11(17(26)21-2)15(10)23-18(27)13-9-14(19)24-25(13)16-12(20)7-4-8-22-16/h3-9H,1-2H3,(H,21,26)(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJFWYQHFMPKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC)NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Basis of Insecticidal Action

Characterization of Insect Ryanodine (B192298) Receptors (RyRs) as Primary Molecular Targets

The primary molecular target of 3-Deschloro-4-methyl-Chlorantraniliprole and other anthranilic diamide (B1670390) insecticides is the ryanodine receptor (RyR), a large ion channel located in the membranes of the sarcoplasmic and endoplasmic reticulum. nih.gov These receptors are crucial for regulating the release of intracellular calcium, which is essential for muscle contraction. nih.govresearchgate.net Diamide insecticides selectively activate insect RyRs, leading to uncontrolled calcium release from internal stores, which causes muscle paralysis, cessation of feeding, and ultimately, the death of the insect. nih.govmdpi.com

Structural Homologies and Functional Domains of Insect RyRs

Insect ryanodine receptors are large, tetrameric protein complexes, with each subunit consisting of approximately 5,000 amino acids. nih.gov While mammals have three RyR isoforms (RyR1, RyR2, and RyR3), insects possess only one. nih.gov The structure of the insect RyR features a large cytoplasmic head and a transmembrane stalk. nih.gov Key functional domains include:

N-terminal domain: Composed of three subdomains (A, B, and C), this region is involved in the modulation of channel gating. nih.gov

Transmembrane domain: This region forms the ion-conducting pore of the channel. Cryo-electron microscopy (cryo-EM) studies have revealed that diamide insecticides bind within this transmembrane region. nih.gov

SPRY domains: These are predicted cytoplasmic domains that are involved in protein-protein interactions. nih.gov

Repeat domains: Tandem repeats are present in the central region of the RyR sequence and have a primarily α-helical structure. nih.gov

The structural understanding of these domains is crucial for explaining the mechanism of action of insecticides and the development of resistance.

Electrophysiological and Biochemical Investigations of RyR Activation

The activation of insect ryanodine receptors by anthranilic diamides has been extensively studied using a variety of techniques:

Electrophysiological studies: Single-channel analysis has shown that diamide insecticides induce long-lasting bursts of channel openings, which accounts for the massive release of calcium. evitachem.com

Calcium release assays: Experiments using sarcoplasmic reticulum vesicles isolated from insect muscle have demonstrated that diamide insecticides trigger a significant and uncontrolled release of Ca2+. researchgate.net

Radioligand binding studies: These studies have been instrumental in characterizing the binding sites of diamide insecticides on the RyR. Research has shown that anthranilic diamides like chlorantraniliprole (B1668704) and phthalic diamides bind to different, but allosterically coupled, sites on the insect RyR. nih.gov This suggests multiple distinct targets for insecticide action on the Ca2+ release channel. nih.gov

These investigations have collectively confirmed that diamide insecticides act as potent activators of insect RyRs, leading to the channels being locked in an open state. isa-arbor.com

Modulatory Effects on Intracellular Calcium Homeostasis in Insect Muscle Cells

The activation of ryanodine receptors by this compound leads to a profound disruption of intracellular calcium homeostasis in insect muscle cells. mdpi.com This is the direct cause of the insecticidal effects observed.

Dynamics of Calcium Ion Release from Sarcoplasmic Reticulum

Under normal physiological conditions, the release of calcium from the sarcoplasmic reticulum is a tightly regulated process, essential for controlled muscle contraction. Anthranilic diamides override this regulation by binding to the RyR and forcing the channel to remain open. researchgate.netisa-arbor.com This leads to a continuous and uncontrolled efflux of Ca2+ from the sarcoplasmic reticulum into the cytoplasm of the muscle cell, ultimately depleting the internal calcium stores.

Consequences for Insect Muscle Contraction and Neuromuscular Function

The uncontrolled release of intracellular calcium has severe consequences for insect muscle function:

Initial muscle contraction: The sudden and sustained increase in cytoplasmic Ca2+ concentration leads to uncontrolled muscle contraction and tremors.

Paralysis: Following the initial contraction, the depletion of calcium stores and the disruption of normal signaling pathways result in flaccid paralysis. mdpi.com

Cessation of feeding: The paralysis of the muscles involved in feeding is one of the first observable symptoms in affected insects. nih.gov

The following table summarizes the effects of anthranilic diamides on insect neuromuscular function:

| Effect | Description |

| RyR Activation | The insecticide binds to and activates the insect ryanodine receptor. |

| Uncontrolled Ca2+ Release | The activated RyR remains open, causing a continuous release of calcium from the sarcoplasmic reticulum. |

| Muscle Contraction | The elevated cytoplasmic calcium levels lead to uncontrolled and sustained muscle contraction. |

| Paralysis | Depletion of calcium stores and disruption of signaling leads to flaccid paralysis. |

| Feeding Cessation | Paralysis of the feeding muscles causes the insect to stop feeding. |

| Lethality | The cumulative effects on neuromuscular function result in the insect's death. |

Comparative Target Selectivity: Differential Interactions with Insect vs. Mammalian Ryanodine Receptors

A key feature of anthranilic diamide insecticides, including this compound, is their high selectivity for insect RyRs over their mammalian counterparts. This selectivity is a major contributor to their favorable safety profile for non-target organisms.

Vertebrate RyRs are significantly less sensitive to diamide insecticides, with estimates ranging from 400 to 3000 times lower sensitivity than insect RyRs. While very high concentrations of chlorantraniliprole have been shown to cause a weak activation of mammalian RyR1, this occurs at levels far exceeding those required for insecticidal activity. researchgate.netnih.gov

The molecular basis for this selectivity is thought to lie in subtle differences in the amino acid sequences and structure of the diamide binding site between insect and mammalian RyRs. nih.gov These differences result in a much lower binding affinity of the insecticide for the mammalian receptor isoforms. nih.gov

The following table provides a comparative overview of the interaction of anthranilic diamides with insect and mammalian ryanodine receptors:

| Feature | Insect Ryanodine Receptors | Mammalian Ryanodine Receptors |

| Binding Affinity | High | Very Low nih.gov |

| Activation | Potent activation leading to uncontrolled Ca2+ release nih.gov | Weak activation at high concentrations researchgate.netnih.gov |

| Physiological Effect | Muscle paralysis and death mdpi.com | Negligible at typical exposure levels researchgate.net |

| Selectivity Ratio | - | 400-3000 fold lower sensitivity compared to insects |

Spectrum of Insecticidal Activity and Biological Efficacy

Efficacy Against Economically Important Agricultural Pests

Chlorantraniliprole (B1668704) demonstrates a broad spectrum of activity, proving effective for the management of numerous economically significant agricultural pests. Its primary utility is against chewing pests, particularly within the order Lepidoptera, but its efficacy extends to other orders including Coleoptera, Diptera, and Hemiptera.

The compound is highly effective against various larval stages of key lepidopteran pests that cause substantial damage to a wide range of crops globally.

Spodoptera frugiperda (Fall Armyworm): The fall armyworm, a destructive pest of maize, rice, and other crops, is effectively controlled by chlorantraniliprole. Bioassays have established its high toxicity, with a reported LC₅₀ of 2.781 mg/L after 48 hours of exposure. Field studies have demonstrated significant larval mortality; one study recorded 82.0% mortality on the seventh day after application. Research also indicates that sublethal exposure can negatively impact demographic parameters, including the net reproduction rate and the intrinsic rate of increase, suggesting that the insecticide can suppress populations even at concentrations that are not immediately lethal.

Mythimna separata (Oriental Armyworm): Chlorantraniliprole is also a valuable tool for managing armyworm species. Studies on Mythimna unipuncta, a closely related and significant pest of corn, have shown that seed treatments with chlorantraniliprole, both alone and in combination with other insecticides, significantly affect larval survival. The treatments lead to earlier larval mortality and reduced foliar injury compared to untreated controls. This indicates that the compound can provide effective protection against armyworm infestations from the early stages of plant growth.

While renowned for its anti-lepidopteran activity, the efficacy of chlorantraniliprole extends to several other insect orders of agricultural importance.

Coleoptera: The compound has demonstrated effectiveness against various beetle species, including significant stored-product pests. On concrete surfaces treated with chlorantraniliprole, high mortality rates were observed for the red flour beetle (Tribolium castaneum), the lesser grain borer (Rhyzopertha dominica), and the rice weevil (Sitophilus oryzae). For instance, after five days of exposure to a concentration of 0.5 mg a.i./cm², mortality levels reached 96.7% for T. castaneum larvae and 80.0% for S. oryzae adults nih.govbigpesticides.com.

Diptera: Efficacy has been documented against certain species of flies. Research has investigated its lethal and sublethal effects on Rhagoletis fruit flies, indicating its potential role in managing these dipteran pests researchgate.net.

Hemiptera: Chlorantraniliprole shows activity against some "true bugs," such as aphids and spittlebugs, expanding its utility in integrated pest management (IPM) programs plos.org.

Isoptera: The insecticidal activity of chlorantraniliprole has been proven effective against pests belonging to the order Isoptera (termites) researchgate.net.

Quantitative Assessment of Larvicidal Activity and Mortality Rates

The larvicidal activity of chlorantraniliprole has been quantified across numerous studies, highlighting its potency. The median lethal concentration (LC₅₀) is a standard measure of a pesticide's toxicity, and values for chlorantraniliprole against key pests underscore its effectiveness.

For the diamondback moth (Plutella xylostella), 48-hour LC₅₀ values were determined to be 0.23 mg L⁻¹ and 0.25 mg L⁻¹ for susceptible and field strains, respectively nih.gov. Another study noted that the LC₅₀ for a baseline F1 population was 20.06 ppm, which decreased to 0.91 ppm in an F25 generation reared without insecticide exposure, demonstrating a return to susceptibility youtube.com.

Against the fall armyworm (Spodoptera frugiperda), a 48-hour LC₅₀ of 2.781 mg/L was recorded researchgate.net. Field efficacy trials have shown high mortality over time, with one study reporting that chlorantraniliprole application resulted in 71.0% mortality of fall armyworm larvae on the fifth day, increasing to 82.0% by the seventh day allpesticides.com.

The tables below summarize key quantitative findings on the efficacy of chlorantraniliprole against selected insect pests.

Table 1: Larvicidal Activity (LC₅₀) of Chlorantraniliprole Against Key Lepidopteran Pests

| Pest Species | Strain/Population | Exposure Time | LC₅₀ Value |

|---|---|---|---|

| Plutella xylostella | Susceptible Strain | 48 hours | 0.23 mg L⁻¹ nih.gov |

| Plutella xylostella | Field Strain | 48 hours | 0.25 mg L⁻¹ nih.gov |

| Plutella xylostella | F1 Generation | Not Specified | 20.06 ppm youtube.com |

| Spodoptera frugiperda | Not Specified | 48 hours | 2.781 mg L⁻¹ researchgate.net |

Table 2: Mortality Rates of Various Pests Exposed to Chlorantraniliprole

| Pest Species | Developmental Stage | Exposure Conditions | Mortality Rate (%) |

|---|---|---|---|

| Spodoptera frugiperda | Larvae | 7 days post-application | 82.0% allpesticides.com |

| Tribolium castaneum | Larvae | 5 days on treated concrete | 96.7% nih.govbigpesticides.com |

| Sitophilus oryzae | Adults | 5 days on treated concrete | 80.0% nih.gov |

| Rhyzopertha dominica | Adults | 5 days on treated concrete | High delayed mortality bigpesticides.com |

Modes of Insect Exposure and Toxicological Responses

The primary mode of action for chlorantraniliprole is through ingestion xerces.orgnih.gov. When insects feed on treated plant material, the compound is ingested and quickly targets the ryanodine (B192298) receptors in muscle cells. This leads to a rapid cessation of feeding, followed by lethargy, muscle paralysis, and eventual death nih.gov. This anti-feedant effect provides excellent plant protection almost immediately after exposure.

In addition to oral toxicity, chlorantraniliprole also exhibits contact activity plos.org. Direct contact with the insecticide during application or with its residues on plant surfaces can be toxic to various life stages, including eggs, larvae, and pupae plos.org. However, its efficacy is generally considered to be greater through ingestion than through contact nih.gov.

Chlorantraniliprole possesses both systemic and translaminar properties, which contribute significantly to its effectiveness and long-lasting control.

Systemic Activity: When applied as a seed treatment or soil drench, chlorantraniliprole is absorbed by the plant's roots and translocated upwards through the xylem, the water-conducting tissues youtube.com. This systemic movement, known as acropetal translocation, distributes the active ingredient throughout the plant, including to new vegetative growth that emerges after the application nih.gov. This ensures that pests feeding on any part of the plant, even those not directly sprayed, will ingest the insecticide. This property is particularly valuable for providing continuous protection over an extended period bigpesticides.com. Studies in maize and soybean have confirmed the upward translocation of chlorantraniliprole from seed treatments to newly emerged leaves, providing effective control of pests like Spodoptera frugiperda for several weeks youtube.com.

Translaminar Activity: When applied as a foliar spray, chlorantraniliprole exhibits translaminar, or local systemic, action. The active ingredient penetrates the leaf tissue and forms a reservoir within the leaf. This allows the compound to move from the upper leaf surface (adaxial) to the lower, untreated surface (abaxial), effectively controlling pests that feed on either side of the leaf. This translaminar movement is crucial for controlling pests that are difficult to reach with direct sprays, such as leafminers or mites that reside on the underside of leaves.

Structure Activity Relationship Sar and Rational Design of Anthranilic Diamide Derivatives

Identification of Key Pharmacophores and Structural Motifs Critical for RyR Binding and Insecticidal Potency

The insecticidal activity of anthranilic diamides is intrinsically linked to their three-dimensional structure and the specific arrangement of functional groups that interact with the ryanodine (B192298) receptor. Research has identified several critical pharmacophores and structural motifs that are essential for high-affinity binding and potent insecticidal effects.

For chlorantraniliprole (B1668704) and its derivatives, including 3-Deschloro-4-methyl-Chlorantraniliprole, the key interactions with the RyR are governed by a combination of hydrophobic interactions and hydrogen bonds. nih.gov The pyrazole (B372694) ring and the substituted phenyl ring are critical for establishing a stable conformation within the binding pocket of the receptor. The amide linkers are not merely spacers but are involved in forming key hydrogen bonds with amino acid residues in the receptor.

Studies on various analogs have demonstrated that substitutions on both the anthraniloyl and the pyrazole rings can dramatically alter insecticidal activity. For instance, the presence and position of halogen atoms are often critical. In the case of this compound, the removal of the chlorine atom at the 3-position and the introduction of a methyl group at the 4-position of the N-phenyl ring represent targeted modifications aimed at exploring the SAR around this part of the molecule. nih.gov Such changes can affect the electronic properties and steric fit of the molecule within the receptor's binding site. The introduction of a methyl group can enhance hydrophobic interactions, potentially increasing binding affinity, while the removal of the chlorine atom might alter the electronic landscape of the ring, which could also impact binding.

The insect ryanodine receptor has been identified as the target for diamide (B1670390) insecticides, with radioligand binding studies confirming that anthranilic diamides like chlorantraniliprole bind at a site distinct from ryanodine itself and other classes of diamide insecticides like flubendiamide (B33115). nih.govnih.gov This distinct binding site offers opportunities for designing new derivatives with potentially different resistance profiles.

| Structural Moiety | Critical Role in RyR Binding and Potency | Example Modification in this compound |

|---|---|---|

| N-Pyridylpyrazole Core | Essential for anchoring the molecule in the RyR binding site. Forms key interactions with receptor residues. | Maintained from the parent chlorantraniliprole structure. |

| Anthranilic Amide Group | Participates in hydrogen bonding, orienting the molecule correctly for optimal binding. | The core amide linkage is preserved. |

| Substituted N-Phenyl Ring | Modulates binding affinity through steric and electronic effects. Substituents can enhance hydrophobic interactions. | Removal of 3-chloro group (deshalogenation) and addition of a 4-methyl group (alkylation). |

Synthetic Methodologies for Chlorantraniliprole and its Analogs

The synthesis of this compound and other anthranilic diamide derivatives relies on established and versatile chemical pathways that allow for the construction of the core structures and the introduction of diverse substituents.

The synthesis of the chlorantraniliprole backbone generally involves the coupling of two key intermediates: a substituted pyrazole carboxylic acid and a substituted anthranilic acid derivative. patsnap.comnih.gov

The pyrazole carboxylic acid core, specifically 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, is a common intermediate for many diamide insecticides. patsnap.com Its synthesis can be achieved through a multi-step process often starting from 2,3-dichloropyridine (B146566) or related precursors. google.com These routes can involve reactions like hydrazinolysis, Michael addition with diethyl maleate, cyclization to form the pyrazole ring, followed by bromination and hydrolysis to yield the carboxylic acid. google.com

The second key intermediate is a substituted anthranilamide, such as 2-amino-N,3-dimethyl-5-chlorobenzamide for chlorantraniliprole. patsnap.com For this compound, the corresponding intermediate would be 2-amino-N,4-dimethylbenzamide. This piece is typically synthesized from the corresponding substituted benzoic acid.

The final step in forming the core anthranilic diamide structure is an amidation reaction, where the pyrazole carboxylic acid (or its activated form, like an acyl chloride) is coupled with the amino group of the anthranilamide derivative. patsnap.com This reaction is often facilitated by coupling agents or by converting the carboxylic acid to a more reactive species.

The creation of analogs like this compound involves specific modifications to the core structure, which can be achieved either by using appropriately substituted starting materials or by modifying a common intermediate.

Deshalogenation: The "deschloro" part of the name indicates the removal of a chlorine atom. This can be accomplished by starting with a non-chlorinated aniline (B41778) precursor during the synthesis of the anthranilamide portion of the molecule. For example, instead of using a chlorinated aminobenzoic acid, one would start with an aminobenzoic acid that lacks the chlorine substituent at the desired position.

Alkylation: The "4-methyl" designation points to the addition of a methyl group. This is typically achieved by using a starting material that already contains the methyl group in the correct position. For instance, the synthesis would utilize a 4-methyl-substituted aminobenzoic acid to build the anthranilamide intermediate.

The synthesis of diverse analogs often involves creating a library of substituted pyrazole and anthranilamide intermediates that can then be combined to produce a wide range of final compounds for SAR studies. researchgate.net This modular approach allows for the systematic exploration of how different substituents at various positions affect the insecticidal activity. Researchers have successfully introduced various groups, including different alkyls, halogens, and even complex heterocyclic moieties, to probe the requirements of the RyR binding site. nih.govacs.orgnih.gov

Computational Chemistry and In Silico Approaches to Ligand-Receptor Interactions

Computational chemistry provides powerful tools for understanding how insecticides like this compound interact with their target receptors at a molecular level. These in silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are instrumental in the rational design of new and more effective insecticidal compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of anthranilic diamides, docking studies are used to simulate the interaction between the insecticide molecule and the ryanodine receptor. nih.govresearchgate.net

These simulations can predict the binding conformation of the ligand and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the receptor's binding pocket. nih.govfrontiersin.org For example, docking studies have suggested that chlorantraniliprole and its analogs fit into a specific pocket of the RyR, and their binding energy can be correlated with their insecticidal activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com For anthranilic diamides, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. nih.govnih.gov

These models generate a 3D grid around a set of aligned molecules and calculate steric and electrostatic fields. nih.gov By correlating these field values with the observed insecticidal activity, a predictive model can be built. The results are often visualized as contour maps, which highlight regions where certain properties (e.g., bulky groups, positive or negative charges) are predicted to increase or decrease activity. nih.govnih.gov

A QSAR model developed for a series of anthranilic diamides could be used to predict the insecticidal potency of a novel, unsynthesized compound like this compound. By inputting the structure of this new derivative into the validated QSAR model, a theoretical activity value can be obtained. This allows for the in silico screening of large numbers of virtual compounds, prioritizing the synthetic efforts on those with the highest predicted potency. Such models have indicated that hydrophobic interactions and hydrogen bonds play crucial roles in the interaction between these activators and the RyRs. nih.gov

| Computational Technique | Application in Designing this compound | Predicted Outcome |

|---|---|---|

| Molecular Docking | Predicts the binding pose and interactions with the ryanodine receptor. | Provides insights into how the deschloro and methyl modifications alter the binding affinity and orientation within the receptor's active site. |

| QSAR (CoMFA/CoMSIA) | Predicts the insecticidal activity based on the compound's structural and physicochemical properties. | Estimates the biological potency of the new derivative before synthesis, guiding the selection of promising candidates for further development. |

Insecticide Resistance Evolution and Management Strategies

Documented Cases of Field-Evolved Diamide (B1670390) Resistance

The first instances of field-evolved resistance to diamides were reported in the diamondback moth, Plutella xylostella, merely a couple of years after the commercial introduction of these insecticides. nih.govnih.gov Since then, resistance has been documented in at least nine lepidopteran species, including some of the world's most destructive agricultural pests. nih.govbohrium.com

Diamide resistance has been reported across various continents, reflecting the global movement of agricultural pests and the widespread use of this insecticide class.

Plutella xylostella (Diamondback Moth): The first reports of resistance emerged from the Philippines and Thailand. nih.govresearchgate.net Subsequently, resistance has been confirmed in diamondback moth populations in numerous other countries, including India, China, Brazil, the United States, Japan, Korea, Indonesia, and Vietnam. nih.govresearchgate.netmdpi.comresearchgate.net

Tuta absoluta (Tomato Leafminer): High levels of diamide resistance have been documented in European populations, particularly in Italy, Greece, and Spain. nih.govexeter.ac.uk Resistance has also been identified in populations from Brazil. exeter.ac.uk

Spodoptera exigua (Beet Armyworm): Field-evolved resistance has been reported in East Asia, including China and South Korea. bohrium.comresearchgate.net More recently, diamide resistance associated with a specific target-site mutation has been identified in populations from the southeastern United States. kglmeridian.com

Spodoptera frugiperda (Fall Armyworm): Resistance to diamides has been confirmed in populations from Brazil, Costa Rica, and Puerto Rico. bohrium.comresearchgate.net

Chilo suppressalis (Striped Rice Stem Borer): The evolution of high levels of resistance to chlorantraniliprole (B1668704) has been exceptionally well-documented in China. researchgate.netresearchgate.net

Other Lepidopteran Pests: Damaging levels of diamide resistance have also been detected in the smaller tea tortrix (Adoxophyes honmai) in Japan and the Old World bollworm (Helicoverpa armigera). bohrium.comnih.gov

Interactive Data Table: Geographic Distribution of Diamide Resistance

| Pest Species | Countries/Regions with Documented Resistance |

|---|---|

| Plutella xylostella | Philippines, Thailand, India, China, Brazil, USA, Japan, Korea, Indonesia, Vietnam nih.govresearchgate.netmdpi.comresearchgate.net |

| Tuta absoluta | Italy, Greece, Spain, Brazil nih.govexeter.ac.uk |

| Spodoptera exigua | China, South Korea, USA (Southeastern) bohrium.comresearchgate.netkglmeridian.com |

| Spodoptera frugiperda | Brazil, Costa Rica, Puerto Rico bohrium.comresearchgate.net |

| Chilo suppressalis | China researchgate.netresearchgate.net |

| Adoxophyes honmai | Japan nih.gov |

| Helicoverpa armigera | Various regions bohrium.com |

The levels of diamide resistance observed in field populations can be exceptionally high, often rendering recommended field application rates ineffective. Resistance factors (RFs), which quantify the fold-increase in the concentration of an insecticide required to kill 50% of a resistant population compared to a susceptible one, vary significantly among species and geographic locations.

For instance, in Plutella xylostella populations from Thailand, resistance factors for flubendiamide (B33115) have been recorded as high as 26,602-fold, with corresponding high resistance to chlorantraniliprole (775-fold). nih.gov Similarly, high levels of resistance have been observed in Tuta absoluta from Sicily, with resistance factors exceeding 2000-fold. nih.gov In some field populations of Spodoptera exigua, resistance to chlorantraniliprole has reached levels as high as 12,500-fold, and over 135,000-fold for flubendiamide. biorxiv.org Such high levels of resistance have significant implications for pest control, leading to field control failures and necessitating the development and implementation of robust resistance management strategies. nih.govirac-online.org

Molecular Mechanisms of Resistance

The primary mechanism conferring high levels of resistance to diamide insecticides is target-site insensitivity due to mutations in the ryanodine (B192298) receptor (RyR) gene. researchgate.netresearchgate.net The RyR is a calcium release channel in the sarcoplasmic and endoplasmic reticulum of insect muscle cells and is the molecular target of diamides. nih.gov

Mutations in the transmembrane domain of the RyR can alter the binding affinity of diamide insecticides, thereby reducing their efficacy. nih.govresearchgate.net These mutations are a key example of rapid evolution under strong selective pressure from insecticide applications. nih.gov

Several specific amino acid substitutions in the RyR have been identified and linked to diamide resistance across different lepidopteran species. The numbering of these mutations is often standardized to the Plutella xylostella RyR sequence (PxRyR) for consistency.

G4946E (Glycine to Glutamic Acid): This was the first mutation identified and is one of the most widespread, being found in resistant P. xylostella populations globally. nih.govresearchgate.net It has also been detected in resistant Tuta absoluta (as G4903E) and Chilo suppressalis. exeter.ac.ukresearchgate.net This single amino acid change can confer high levels of resistance. nih.gov The G4946E mutation has been shown to dramatically reduce the efficacy of both flubendiamide and chlorantraniliprole. researchgate.net

I4790M/K (Isoleucine to Methionine or Lysine): The I4790M mutation (corresponding to I4743M in S. exigua and I4734M in S. frugiperda) has been identified in resistant populations of P. xylostella, T. absoluta, S. exigua, and S. frugiperda from various geographic regions, including China, Brazil, Europe, and Korea. nih.govmdpi.comnih.gov The I4790K mutation has been identified in a highly resistant strain of P. xylostella from Japan and is associated with high-level resistance to cyantraniliprole. nih.gov Studies have shown a hierarchical order of resistance conferred by these mutations, with I4790K providing the highest levels of resistance to multiple diamides, followed by G4946E, and then I4790M. nih.gov

Other Mutations: Novel mutations such as G4903V and I4746T have been detected in some resistant T. absoluta strains. exeter.ac.uk

Interactive Data Table: Key Ryanodine Receptor Mutations and Their Phenotypic Effects

| Mutation (PxRyR numbering) | Amino Acid Change | Affected Pest Species | Observed Resistance Levels |

|---|---|---|---|

| G4946E | Glycine to Glutamic Acid | Plutella xylostella, Tuta absoluta, Chilo suppressalis nih.govresearchgate.netexeter.ac.ukresearchgate.net | High (e.g., 39- to 739-fold) nih.gov |

| I4790M | Isoleucine to Methionine | Plutella xylostella, Tuta absoluta, Spodoptera exigua, Spodoptera frugiperda nih.govmdpi.comnih.gov | Moderate (e.g., 16- to 57-fold) nih.gov |

| I4790K | Isoleucine to Lysine | Plutella xylostella nih.govnih.gov | Very High (e.g., 1199- to >2778-fold) nih.gov |

The causal link between specific RyR mutations and diamide resistance has been confirmed through functional validation studies. These studies often involve expressing the mutant RyR variants in heterologous systems, such as Sf9 insect cells or transgenic Drosophila melanogaster, and then assessing their sensitivity to diamides. researchgate.netcardiff.ac.uk

For example, clonal Sf9 cell lines stably expressing the G4946E variant of the P. xylostella RyR showed a dramatic reduction in sensitivity to both flubendiamide and chlorantraniliprole, providing clear functional evidence that this mutation impairs diamide binding. researchgate.net Similarly, the functional significance of the I4790K mutation was confirmed through calcium imaging of human embryonic kidney 293T cells expressing a Bombyx mori RyR with this mutation. nih.gov Radioligand binding studies with thoracic membrane preparations from a resistant strain of T. absoluta carrying RyR mutations also provided functional evidence that these mutations alter the affinity of the RyR to diamides. exeter.ac.uk These functional characterizations are crucial for unequivocally demonstrating the role of specific mutations in conferring resistance. clinpgx.orguni-ulm.de

Environmental Fate, Degradation, and Metabolite Profiling

Hydrolytic and Photolytic Transformation in Aquatic Environments

pH-Dependent Hydrolysis Kinetics

The hydrolysis of chlorantraniliprole (B1668704) in aquatic environments is significantly influenced by pH. It is stable in acidic and neutral conditions (pH 4 and 7). usda.govfao.org However, under alkaline conditions (pH 9), it undergoes hydrolysis with a half-life of approximately 10 days. fao.org The degradation process in alkaline water involves cyclization and subsequent irreversible dehydration to form the metabolite IN-EQW78. fao.org Abiotic hydrolysis is not considered a major degradation pathway for chlorantraniliprole unless the pH is high. fao.org

Interactive Data Table: pH-Dependent Hydrolysis of Chlorantraniliprole

| pH | Stability | Half-Life (at 25°C) |

| 4 | Stable | Not significant |

| 7 | Stable | Not significant |

| 9 | Unstable | ~10 days |

Photodegradation Pathways and Half-Lives

Photodegradation is a more significant pathway for the breakdown of chlorantraniliprole in water. The aqueous photolysis half-life for chlorantraniliprole has been estimated to be as rapid as 0.37 days in a sterile aqueous buffer solution at pH 7 under continuous irradiation. fao.org Another study reported a photolysis half-life of 32.8 days. usda.gov In a water-sediment system, the photodegradation half-lives were observed to be 22 days in loamy sand sediment and 9.9 days in sandy loam sediment. usda.gov A study assessing photodegradation in deionized water and tap water found half-lives of 5.1 and 4.1 days, respectively. nih.gov The degradation process involves a combination of chemical and photochemical reactions that are highly dependent on the pH of the solution. nih.gov

Biotransformation in Soil and Sediment Systems

Aerobic and Anaerobic Soil Metabolism and Persistence

Chlorantraniliprole is considered to be persistent in soil environments. fao.org In aerobic soil, the half-life can range from 228 to 924.1 days. usda.gov Field dissipation studies have shown half-lives ranging from 108 to 188 days on bare soil. regulations.gov The primary degradation pathway in aerobic soil is abiotic cyclization followed by dehydration to form IN-EQW78, which is then demethylated to IN-GAZ70. fao.org Alternative pathways can lead to the formation of IN-F6L99 and IN-ECD73. fao.org

Under anaerobic aquatic conditions, the half-life of chlorantraniliprole is approximately 208 days. usda.gov In anaerobic aquatic metabolism studies, the DT50 (time for 50% dissipation) in the total system ranged from 45 to 127 days. regulations.gov

Interactive Data Table: Persistence of Chlorantraniliprole in Soil and Sediment

| Condition | Half-Life/DT50 |

| Aerobic Soil | 228 - 924.1 days |

| Bare Soil (Field) | 108 - 188 days |

| Anaerobic Aquatic | ~208 days |

| Anaerobic Aquatic System | 45 - 127 days |

Role of Microbial Communities in Degradation Processes

Soil microbial communities play a role in the degradation of chlorantraniliprole. nih.gov While abiotic processes like cyclization are primary, microbial action contributes to the further breakdown of the compound and its metabolites, ultimately leading to mineralization to CO2. fao.org The rate of degradation can be influenced by the composition and activity of the microbial community present in the soil.

Environmental Mobility and Potential for Off-Target Contamination

Chlorantraniliprole is considered to be moderately mobile in terrestrial and aquatic environments. regulations.gov Its potential for mobility is based on its Koc values (soil organic carbon-water (B12546825) partitioning coefficient). usda.gov The compound can dissipate through leaching into groundwater and runoff into surface water. usda.gov However, the sequestration, or aging, of chlorantraniliprole in soil can limit its mobility by making it more difficult to extract and protecting it from degradation. fao.org Despite its mobility, one study noted that most of the applied chlorantraniliprole remained near the point of application. unl.edu

Leaching Potential in Soil Profiles

The potential for a chemical to leach through the soil profile and reach groundwater is governed by its persistence and its tendency to adsorb to soil particles, a property often quantified by the soil organic carbon-water partition coefficient (Koc). For the parent compound, chlorantraniliprole, studies have shown that it can be mobile in terrestrial environments. usda.gov Its mobility is influenced by soil composition; for instance, chlorantraniliprole concentrations in leachate were found to increase over time in sandy loam soil but were not detected in the effluent from silty clay loam, indicating that most of the compound remained near the point of application in the latter soil type. unl.edu

While specific leaching data for 3-Deschloro-4-methyl-chlorantraniliprole are not extensively detailed, its behavior is expected to be governed by similar principles. The mobility of the parent compound, chlorantraniliprole, is characterized by Koc values that range from 153 to 526 L/g across various soil types, including loam sand, silty clay loam, and sandy loam. usda.gov These values suggest a potential for leaching, particularly in soils with low organic matter and high sand content. usda.govresearchgate.net The leaching potential of this compound would be dependent on its unique Koc and persistence characteristics.

Table 1: Soil Partition Coefficients (Koc) for Parent Compound Chlorantraniliprole

| Soil Type | Koc Value (L/g) | Mobility Potential |

| Loam Sand | 153 | Mobile |

| Loam | 180 | Mobile |

| Sandy Loam | 272 | Moderately Mobile |

| Silty Clay Loam | 509 | Slightly Mobile |

| Loamy Sand | 526 | Slightly Mobile |

This table is populated with data for the parent compound, chlorantraniliprole, to provide context for the potential behavior of its transformation products.

Runoff to Surface Water Bodies

Pesticides and their transformation products can be transported from agricultural fields to adjacent surface water bodies via runoff. nih.gov This process is a recognized dissipation pathway for the parent compound, chlorantraniliprole. usda.gov The extent of runoff depends on several factors, including the compound's adsorption to soil, soil type, field slope, and the intensity and timing of rainfall or irrigation events. mdpi.com Given that chlorantraniliprole is considered mobile and has been detected in agricultural waterways, it follows that its degradates, including this compound, present on the soil surface or in the upper soil layers could also be susceptible to transport into surface water during runoff events. usda.govnih.gov

Soil Adsorption and Desorption Dynamics

Adsorption and desorption are critical processes that dictate a chemical's mobility and bioavailability in the soil environment. researchgate.net The interaction is heavily influenced by the physicochemical properties of both the chemical and the soil, particularly soil organic matter content, clay content, and pH. researchgate.net

For the parent compound chlorantraniliprole, adsorption to soil is a key factor in its environmental fate. nih.gov Research indicates that its adsorption is significantly greater in soils with higher organic matter, with the humic acid fraction playing a dominant role. nih.gov The process is also influenced by soil pH, with one study noting the highest adsorption for chlorantraniliprole at a pH of 9. nih.gov Furthermore, adsorption tends to increase as soil particle size decreases, meaning finer textured soils like clays (B1170129) exhibit stronger binding than sandy soils. nih.gov The adsorption of this compound would similarly be dictated by its molecular properties and the characteristics of the soil matrix.

Table 2: Factors Influencing Soil Adsorption of Chlorantraniliprole

| Influencing Factor | Effect on Adsorption | Reference |

| Organic Matter (Humic Acid) | Significantly increases adsorption | nih.gov |

| Soil pH | Adsorption can vary; highest at pH 9 in one study | nih.gov |

| Particle Size | Adsorption increases as particle size decreases (e.g., higher in clay than sand) | nih.gov |

| Temperature | Adsorption process is endothermic and spontaneous | nih.gov |

This table summarizes findings for the parent compound, chlorantraniliprole.

Identification and Characterization of Environmental Metabolites and Transformation Products

This compound is a transformation product of the insecticide chlorantraniliprole. nih.gov The environmental degradation of the parent compound proceeds through various pathways, including photolysis (degradation by sunlight) and hydrolysis (breakdown in water), leading to the formation of numerous metabolites. jchr.org

Regulatory studies have identified several key degradates of chlorantraniliprole in soil and water. usda.govepa.gov Among the most significant is the metabolite IN-LBA24, which was found to constitute up to 90% of the applied parent compound in a photolysis study conducted at pH 7. usda.govepa.gov Other identified transformation products include IN-EQW78, IN-LBA22, IN-LBA23, IN-ECD73, IN-F6L99, IN-EVK64, IN-F9N04, and IN-GAZ70. usda.govepa.gov These metabolites are generally found to be of lower toxicological potency than the parent chlorantraniliprole. usda.gov The formation of this compound occurs within this complex degradation landscape. Once formed, it is subject to the same environmental processes as other compounds, including potential further degradation by microbial or chemical means. jchr.org

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques for Trace Residue Analysis

The determination of Chlorantraniliprole (B1668704) and its related compounds at trace levels typically relies on the high sensitivity and selectivity of modern chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the predominant technique for the analysis of Chlorantraniliprole residues in a wide array of agricultural and environmental samples. fao.orgepa.gov Its high sensitivity and selectivity allow for the detection and quantification of the analyte at very low concentrations, typically at the parts-per-billion (ppb) level. For the parent compound, methods are extensively validated with limits of quantification (LOQ) often set at 0.01 mg/kg in various plant and animal commodities. fao.org

A typical LC-MS/MS method for Chlorantraniliprole involves reversed-phase chromatography, often with a C18 column, and a mobile phase consisting of acetonitrile (B52724) and/or methanol (B129727) with water, usually containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. researchgate.net Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. nih.gov For 3-Deschloro-4-methyl-Chlorantraniliprole, specific MRM transitions would need to be determined by infusing a standard of the compound into the mass spectrometer.

Table 1: Illustrative LC-MS/MS Parameters for Parent Compound (Chlorantraniliprole) Analysis (Note: These are typical parameters for Chlorantraniliprole and would require optimization and validation for this compound)

| Parameter | Typical Condition |

|---|---|

| Chromatographic Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.9 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | ~484 |

| Product Ions (m/z) | ~453, ~286 |

| Limit of Quantification (LOQ) | Typically 0.01 mg/kg in various matrices |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Although less common than LC-MS/MS due to the thermal stability and polarity of Chlorantraniliprole, GC-MS/MS methods have also been developed for its analysis, particularly in matrices like soil and certain vegetables. mhlw.go.jp This technique offers high chromatographic resolution and is a powerful tool for confirmation. For analysis of this compound, derivatization might be necessary to improve its volatility and thermal stability for GC analysis. The use of a triple quadrupole GC-MS/MS system operating in MRM mode would be essential for achieving the required sensitivity and selectivity. mhlw.go.jp

High-Resolution Mass Spectrometry (e.g., QTOF-MS, UHPLC/QTOF)

High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) mass spectrometry, coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), is a powerful tool for both quantification and identification of known and unknown compounds. This technique is particularly valuable in metabolism and environmental fate studies for identifying transformation products of a parent compound. While specific studies on this compound using HRMS are not available, this technology would be the ideal choice for its unequivocal identification in complex samples, based on its accurate mass measurement and isotopic pattern analysis.

Comprehensive Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte of interest prior to chromatographic analysis.

QuEChERS Methodology and Modified Approaches

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products. lgcstandards.com The standard procedure involves an extraction step with acetonitrile followed by a partitioning step after the addition of salts (e.g., magnesium sulfate, sodium chloride). For Chlorantraniliprole, various studies have successfully applied the QuEChERS approach to matrices like vegetables, fruits, and cereals. aquigenbio.com

Table 2: Typical QuEChERS Protocol for Parent Compound (Chlorantraniliprole) in Vegetable Matrix (Note: Sorbent types and amounts would require optimization for this compound and the specific matrix)

| Step | Procedure |

|---|---|

| 1. Homogenization | Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube. |

| 2. Extraction | Add 10-15 mL of acetonitrile. Shake vigorously. |

| 3. Partitioning | Add a salt mixture (e.g., MgSO₄, NaCl). Shake and centrifuge. |

| 4. Dispersive SPE (dSPE) Cleanup | Transfer an aliquot of the acetonitrile supernatant to a tube containing a sorbent (e.g., PSA, C18) and MgSO₄. Vortex and centrifuge. |

| 5. Final Extract | Filter the supernatant and inject into the LC-MS/MS or GC-MS/MS system. |

Solid-Phase Extraction (SPE) and Dispersive SPE (dSPE)

Solid-Phase Extraction (SPE) is a classic and effective cleanup technique used to isolate analytes from complex samples. For Chlorantraniliprole, methods often employ a combination of SPE cartridges, such as strong anion-exchange (SAX) and reversed-phase polymeric cartridges, to achieve a clean extract. fao.org

Dispersive SPE (dSPE) is the cleanup step integral to the QuEChERS methodology. It involves adding a small amount of sorbent material directly to the sample extract. mhlw.go.jp The choice of sorbent depends on the matrix; for example, primary secondary amine (PSA) is used to remove organic acids and sugars, C18 is used for removing nonpolar interferences like fats, and graphitized carbon black (GCB) is used for removing pigments and sterols. A validated method for this compound would require an evaluation of different sorbents to ensure optimal cleanup and recovery.

Method Validation Parameters for Academic Research (e.g., Sensitivity, Selectivity, Reproducibility)

In the context of academic research, the validation of analytical methods for a specific compound like this compound would adhere to established scientific principles to ensure the reliability of the data. However, specific validation parameters for this compound in various research matrices are not readily found in peer-reviewed literature.

For illustrative purposes, a typical validation process for a similar compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector would involve the assessment of the following parameters:

Sensitivity: This is typically determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Selectivity: This is the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. For this compound, this would mean distinguishing it from the parent compound, Chlorantraniliprole, and other potential isomers or degradation products.

Reproducibility: This is a measure of the consistency of the results obtained from the analysis of identical samples under different conditions, such as by different analysts or in different laboratories. It is often expressed as the Relative Standard Deviation (RSD) of the measurements.

The following interactive table provides a hypothetical representation of what method validation parameters might look like for the analysis of this compound in a research setting, based on typical values for similar agrochemical compounds.

| Parameter | Technique | Matrix | Value |

|---|---|---|---|

| Limit of Detection (LOD) | LC-MS/MS | Soil | 0.01 ng/g |

| Limit of Quantification (LOQ) | LC-MS/MS | Soil | 0.05 ng/g |

| Selectivity | HPLC-UV | Technical Grade Active Ingredient | Baseline separation from Chlorantraniliprole |

| Reproducibility (RSD) | GC-ECD | Water | < 10% |

Analytical Challenges in Complex Environmental and Biological Matrices for this compound and its Analogues

The analysis of this compound and its analogues in complex environmental and biological matrices presents several challenges that are common to trace-level analysis of organic compounds.

Environmental Matrices (e.g., soil, water):

Matrix Effects: The presence of a wide range of organic and inorganic compounds in soil and water can interfere with the detection and quantification of the target analyte. These matrix components can cause signal suppression or enhancement in mass spectrometry-based methods.

Sample Preparation: The extraction of this compound from complex matrices like soil requires efficient and selective methods to isolate the analyte from interfering substances. This often involves multi-step processes such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), which can be time-consuming and may lead to analyte loss.

Low Concentrations: In environmental monitoring studies, the concentration of pesticide impurities is expected to be very low, often in the parts-per-trillion (ppt) or parts-per-billion (ppb) range. This necessitates the use of highly sensitive analytical instrumentation.

Biological Matrices (e.g., plant tissues, animal fluids):

Metabolism and Transformation: In biological systems, the parent compound and its impurities can be metabolized or transformed into other chemical species. Identifying and quantifying these transformation products of this compound would require specific analytical standards and methods.

Co-extractive Interference: Biological samples contain a high abundance of lipids, proteins, and pigments that can be co-extracted with the analyte of interest. These co-extractives can interfere with chromatographic separation and detection, leading to inaccurate results.

Binding to Macromolecules: The analyte may bind to proteins or other macromolecules in biological fluids, making its extraction and quantification challenging.

Overcoming these challenges often requires the development of sophisticated and matrix-specific analytical methods, extensive sample cleanup procedures, and the use of advanced analytical techniques such as high-resolution mass spectrometry (HRMS) to ensure accurate and reliable results.

常见问题

Basic Research Questions

What are the key considerations for synthesizing 3-Deschloro-4-methyl-Chlorantraniliprole, and how do modifications in precursor selection influence reaction yields?

Methodological Answer:

Synthesis of pyrazole-carboxamide derivatives like this compound typically involves telescopic processes starting from halogenated pyridine intermediates. For example, a one-pot synthesis method using 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (Key RM-A) as a precursor can be adapted, with modifications to account for deschlorination and methyl-group introduction . Critical factors include:

- Precursor purity : Impurities in anthranilic acid derivatives (e.g., methyl 2-amino-5-chloro-3-methylbenzoate) can lead to side reactions.

- Reaction conditions : Optimizing temperature (e.g., 80–100°C for cyclization) and solvent polarity (e.g., dimethylacetamide) improves regioselectivity.

- Catalyst selection : Palladium catalysts may enhance coupling efficiency during amide bond formation.

Yield optimization requires balancing stoichiometric ratios and avoiding over-chlorination, which is common in halogenated intermediates .

How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structural integrity of this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : The absence of a chlorine signal at δ ~3.5–4.0 ppm (compared to Chlorantraniliprole) confirms deschlorination. The methyl group at C4 appears as a singlet at δ ~2.1–2.3 ppm .

- HRMS : A molecular ion peak at m/z 486.16 (calculated for C18H14BrCl2N5O2) with isotopic patterns matching bromine and chlorine confirms the molecular formula .

- FT-IR : A carbonyl stretch at ~1680 cm<sup>-1</sup> (amide C=O) and absence of a Cl–N stretch (~650 cm<sup>-1</sup>) further validate structural modifications .

What physicochemical properties (e.g., pKa, log KOW) are critical for predicting the environmental fate of this compound?

Methodological Answer:

| Property | Value (Chlorantraniliprole Reference) | Impact of Deschloro/Methyl Modifications |

|---|---|---|

| pKa | 10.88 ± 0.71 | Reduced polarity due to methyl substitution may lower pKa, altering ionization in soil/water systems. |

| log KOW | 2.92 (pH 7) | Increased hydrophobicity from methyl groups may elevate log KOW, enhancing bioaccumulation potential. |

| Aqueous solubility | 0.9 mg/L (20°C) | Methyl groups may reduce solubility, increasing adsorption to organic matter. |

These properties guide experimental design for soil column studies or aquatic toxicity assays .

Advanced Research Questions

How does the removal of chlorine and addition of a methyl group at C4 influence the insecticidal activity of Chlorantraniliprole derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies indicate:

- Deschlorination : Reduces binding affinity to ryanodine receptors (RyR) in insects, as chlorine at C3 stabilizes hydrophobic interactions .

- Methyl substitution : Enhances steric hindrance, potentially decreasing metabolic degradation by cytochrome P450 enzymes.

Experimental Design : - Compare EC50 values of this compound and parent compound against Spodoptera frugiperda using leaf-dip bioassays.

- Perform molecular docking simulations to quantify RyR binding energy changes .

What advanced analytical methods are suitable for detecting trace impurities (e.g., acetonitrile, 3-picoline) in technical-grade this compound?

Methodological Answer:

- GC-MS with Headspace Sampling : Quantifies volatile impurities like acetonitrile (LOD: 0.1 ppm) using a DB-624 column (30 m × 0.32 mm ID) and splitless injection .

- HPLC-UV/DAD : Detects non-volatile impurities (e.g., 3-picoline) at 290 nm with a C18 column and gradient elution (water:acetonitrile, 0.1% TFA) .

- Calibration : Use a 3-point linear regression (1–50 ppm) to replace traditional 7-point curves, reducing runtime while maintaining accuracy (R<sup>2</sup> > 0.995) .

How can conflicting data on the environmental degradation pathways of Chlorantraniliprole derivatives be resolved?

Methodological Answer:

Discrepancies in half-life (t1/2) values for soil degradation (e.g., 30–150 days) may arise from:

- Soil microbiota variability : Conduct parallel studies with sterilized vs. non-sterilized soil to isolate microbial contributions .

- Photolysis vs. Hydrolysis : Use UV chambers (λ = 290 nm) to compare degradation rates under controlled light and pH conditions .

- Metabolite identification : Employ high-resolution LC-QTOF-MS to distinguish between abiotic breakdown products (e.g., dehalogenated metabolites) and biotic transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。